

# Comparison of rotational dynamics of different linkers in metal-organic frameworks

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## A Comparative Guide to the Rotational Dynamics of Linkers in Metal-Organic Frameworks

The rotational dynamics of organic linkers within metal-organic frameworks (MOFs) are a critical factor influencing their macroscopic properties, including gas storage and separation, catalysis, and drug delivery. The ability of these linkers to rotate or remain static dictates the flexibility and functionality of the framework. This guide provides a comparative analysis of the rotational dynamics of different linkers in various MOFs, supported by experimental data and detailed methodologies.

## Comparison of Linker Rotational Dynamics

The rotational motion of linkers in MOFs is primarily governed by the energy barrier for rotation. This barrier is influenced by several factors, including the chemical structure of the linker, functionalization, steric hindrance, and interactions with guest molecules. The following table summarizes the rotational energy barriers for various linkers in different MOF systems, as determined by experimental and computational methods.

MOF Family	Linker (and Functional Group)	Rotational Energy Barrier (kJ/mol)	Experimental/ Computational Method	Reference(s)
UiO-66	Terephthalate	43.5	DFT Calculation	[1]
Terephthalate	30-50	Solid-State NMR	[2]	
Terephthalate (-OH)	75.3	DFT Calculation	[1]	
Terephthalate (-NH <sub>2</sub> )	-	Solid-State NMR (qualitative slowing)	[3]	
Terephthalate (-Br)	-	Solid-State NMR (qualitative slowing)	[3]	
Terephthalate (-CH <sub>3</sub> ) <sub>2</sub>	-	Solid-State NMR (qualitative speeding up)	[1][3]	
UiO-67	Biphenyl-4,4'-dicarboxylate	-	Solid-State NMR (faster than UiO-66)	[3]
MOF-5	Terephthalate	30-50	Solid-State NMR & DFT	[2]
MIL-53	Terephthalate	30-50	Solid-State NMR	[2]
IRMOF-3	Aminoterephthalate	21 ( $\pi$ -flipping)	1H Solid-State NMR	[4]
Aminoterephthalate	5.0-7.5 (libration)	1H Solid-State NMR	[4]	
Tetra(4-carboxy)phenylene-based MOF	Phenylene rotators	43	2H Solid-State NMR & DFT	[4]

## Experimental and Computational Methodologies

The study of linker rotational dynamics relies on a combination of advanced experimental techniques and computational modeling.

### Experimental Protocols

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:

Solid-state NMR is a powerful technique for probing the local environment and dynamics of atoms in solid materials. For studying linker rotation in MOFs,  $^2\text{H}$  and  $^{13}\text{C}$  NMR are particularly valuable.

- $^2\text{H}$  Solid-State NMR: This is a leading technique for investigating rotational dynamics.<sup>[2][4]</sup> By perdeuterating the aromatic rings of the linkers, changes in the deuterium NMR lineshape can be analyzed to determine the rate and geometry of the rotational motion. The analysis of quadrupolar interactions provides detailed information about the dynamics.<sup>[4]</sup>
- $^1\text{H}$  Spin-Lattice Relaxation ( $T_1$ ) NMR: This method can identify different motional processes occurring at different energy scales, such as low-energy librations and higher-energy  $\pi$ -flipping motions.<sup>[4]</sup>
- Separated-Local-Field (SLF) NMR (e.g., DIPSHIFT): Techniques like DIPSHIFT measure the heteronuclear dipolar coupling between nuclei, such as  $^{13}\text{C}$  and  $^1\text{H}$ .<sup>[3]</sup> Changes in this coupling constant indicate the presence and timescale of molecular motion. For instance, a reduction in the measured dipolar coupling constant compared to a rigid system is indicative of linker rotation.<sup>[3]</sup>

A typical experimental workflow for solid-state NMR analysis of linker dynamics is as follows:

Caption: Workflow for studying linker dynamics using solid-state NMR.

### Computational Protocols

Density Functional Theory (DFT) Calculations:

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of MOFs, it is employed to calculate

the potential energy surface for linker rotation.

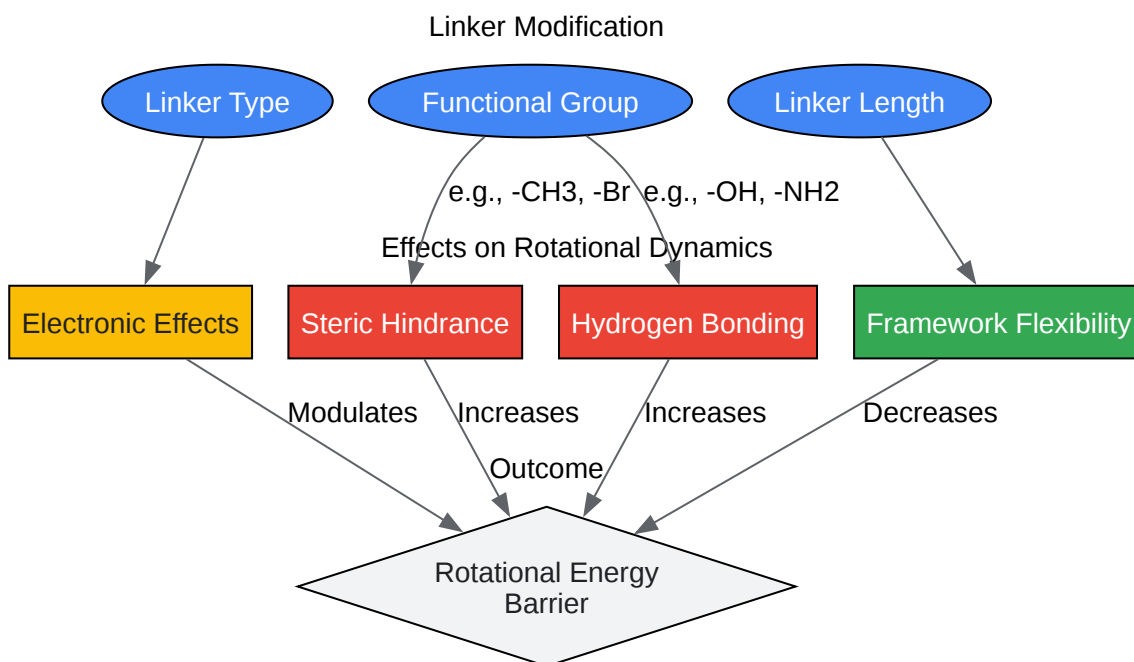
- **Methodology:** A common approach involves performing a relaxed potential energy surface scan.<sup>[1]</sup> The linker of interest is rotated around a defined axis in small angular increments. At each step, the geometry of the linker and the surrounding framework atoms is optimized to find the minimum energy conformation. The energy difference between the lowest and highest energy conformations provides the rotational energy barrier.<sup>[1][5]</sup>
- **Dispersion Corrections:** It is often crucial to include dispersion corrections (e.g., DFT-D3) to accurately model the non-covalent interactions that can significantly influence the rotational barrier.<sup>[5]</sup>

The logical flow for computational analysis of linker rotation is depicted below:

Caption: Workflow for calculating rotational energy barriers using DFT.

## Influence of Linker Modification on Rotational Dynamics

The chemical nature of the linker plays a pivotal role in its rotational freedom. Functionalization of the linker can either impede or facilitate rotation through steric and electronic effects.



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Caption: Factors influencing the rotational energy barrier of linkers in MOFs.

As illustrated, the introduction of functional groups can significantly alter the rotational dynamics. For example, in the UiO-66 framework, methyl groups can lower the rotational barrier through steric repulsion that favors a more dynamic state, while hydroxyl and amino groups can increase the barrier by forming hydrogen bonds with the inorganic nodes, thus restricting rotation.[1][3] Similarly, increasing the linker length, as in the case of UiO-67 compared to UiO-66, can lead to more dynamic behavior due to increased framework flexibility. [3]

In conclusion, the rotational dynamics of linkers are a key design parameter in the development of functional MOFs. A thorough understanding of the interplay between linker structure, functionalization, and the resulting dynamic properties, as elucidated by a combination of solid-

state NMR and computational methods, is essential for the rational design of MOFs with tailored functionalities.

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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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